Chlordecone alcohol

Description

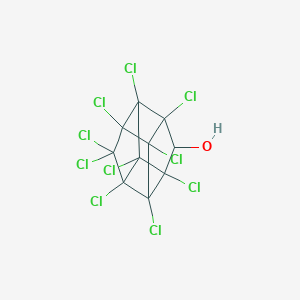

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/h1,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEIHNKADVMCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl10O | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024752 | |

| Record name | Chlordecone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Kepone alcohol appears as white powder or solid. Insoluble in water. (NTP, 1992), Solid | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1034-41-9 | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordecone alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordecone alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlordecone alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORDECONE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WGX423WZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlordecone alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

680 °F (decomposes) (NTP, 1992) | |

| Record name | KEPONE ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Metabolic Pathways and Biotransformation of Chlordecone to Chlordecone Alcohol

Enzymatic Reduction Mechanisms

The conversion of chlordecone (B1668712) to chlordecone alcohol is catalyzed by a specific cytosolic enzyme through a bioreduction reaction. This process is dependent on the presence of essential cofactors to proceed.

Chlordecone Reductase (AKR1C4) Activity and Substrate Specificity

The primary enzyme responsible for the reduction of chlordecone is chlordecone reductase, which has been identified as a member of the aldo-keto reductase (AKR) superfamily, specifically AKR1C4 in humans nih.govnih.gov. This enzyme is also known as 3-alpha-hydroxysteroid dehydrogenase nih.gov. AKR1C4 catalyzes the conversion of the ketone group on the chlordecone molecule to a hydroxyl group, forming this compound nih.gov. The enzyme is predominantly located in the liver nih.govnih.gov. While AKR1C4 is efficient in this bioreduction, enzymes within the AKR1C subfamily can display overlapping yet distinct substrate specificities nih.gov.

Role of Cofactors in Bioreduction (e.g., NADPH)

The enzymatic reduction of chlordecone by AKR1C4 is a cofactor-dependent process. Specifically, it utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydrogen donor wikipedia.org. In this reaction, chlordecone and NADPH serve as the substrates, yielding this compound, NADP+, and a proton (H+) as products wikipedia.org. The availability of NADPH in the cellular environment is thus crucial for the biotransformation of chlordecone to proceed.

In Vivo Biotransformation Dynamics

The dynamics of chlordecone metabolism in living organisms are marked by substantial differences between species and are primarily concentrated within the liver.

Hepatic Bioreduction Processes

The liver is the primary organ responsible for the bioreduction of chlordecone nih.govnih.govnih.gov. Following absorption, chlordecone is transported to the liver where it is taken up by hepatocytes nih.gov. Within the liver cells, cytosolic AKR1C4 catalyzes the reduction of chlordecone to this compound nih.gov. This hepatic process is a key step in the detoxification pathway for chlordecone in species that possess the necessary enzymatic machinery nih.gov.

Metabolite Conjugation and Excretion

Following its formation in the liver, this compound undergoes further metabolic processing to facilitate its removal from the body. The primary route of excretion is through the biliary system into the feces nih.gov.

A significant portion of the this compound is conjugated with glucuronic acid to form a glucuronide conjugate nih.govnih.gov. In human bile, this compound is predominantly found in this conjugated form (approximately 93%) nih.gov. This conjugation step increases the water solubility of the metabolite, aiding in its excretion. In contrast, the parent chlordecone is mainly excreted in its unaltered form, with only a small fraction undergoing glucuronidation nih.gov. While biliary excretion is the main elimination pathway, a substantial amount of the excreted chlordecone and its metabolites can be reabsorbed from the intestine, leading to an enterohepatic recirculation that contributes to its long biological half-life nih.govnih.gov.

Biliary Excretion Profile in Humans

| Compound | Form in Bile | Percentage of Total Compound |

|---|---|---|

| This compound | Glucuronide Conjugate | 93% |

| Chlordecone | Unaltered | 72% |

| Chlordecone | Glucuronide Conjugate | 9% |

Glucuronidation of this compound

Glucuronidation is a major phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and thus more easily excretable. In the case of this compound, this process is crucial for its detoxification and elimination. The liver is the principal organ where glucuronidation of this compound occurs.

The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the available research, it is understood that these enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the this compound molecule. This conjugation results in the formation of this compound glucuronide, a more polar and readily excretable metabolite.

Research on human subjects exposed to chlordecone has demonstrated the significance of this metabolic pathway. Analysis of bile from poisoned factory workers revealed that while there were substantial amounts of free chlordecone, free this compound was present in much smaller quantities. However, upon treatment of the bile samples with β-glucuronidase, an enzyme that cleaves glucuronide conjugates, large amounts of this compound were detected. This indicates that the majority of this compound in the bile is present as its glucuronide conjugate. In fact, it has been reported that this compound is predominantly present in its glucuronidated form (93%) in human bile. In contrast, only a small fraction of the parent chlordecone compound is conjugated with glucuronic acid (9%) in the bile, with the majority being excreted as the unaltered compound (72%).

Biliary and Fecal Elimination Pathways

The primary route of elimination for chlordecone and its metabolites from the human body is through the feces. Both chlordecone and this compound glucuronide are excreted from the liver into the bile. The bile then carries these compounds into the intestinal tract for subsequent elimination in the feces.

Studies have shown that in humans, equal amounts of chlordecone and its reduced metabolite, this compound, are excreted in the bile at a rate four times greater than in the stool. This suggests a significant degree of enterohepatic recirculation, where the compounds are reabsorbed from the intestine back into the bloodstream and returned to the liver. It is estimated that over 90% of the chlordecone and its metabolites excreted in the bile are reabsorbed from the intestine. This extensive enterohepatic cycling contributes to the long biological half-life of chlordecone in the human body.

Fecal excretion of this compound is dependent on its passage through the bile. In a study where biliary contents were diverted from the intestine, the fecal excretion of this compound was completely halted. Interestingly, the excretion of the parent chlordecone compound continued, and its concentration in the stool increased, suggesting a non-biliary pathway for the excretion of chlordecone itself directly into the gut.

The following table summarizes the distribution of chlordecone and its metabolites in human bile, highlighting the prevalence of the glucuronidated form of this compound.

| Compound | Form | Percentage in Human Bile |

| Chlordecone | Unaltered | 72% |

| Glucuronide Conjugate | 9% | |

| This compound | Free | Low |

| Glucuronide Conjugate | 93% |

Molecular-Level Interactions in Metabolism

Chlordecone and its metabolite, this compound, can exert effects at the molecular level, influencing the expression of genes involved in metabolism. This modulation of gene expression can have significant implications for the body's ability to process not only chlordecone but also other foreign compounds.

Modulation of Gene Expression (e.g., mRNA induction/suppression)

Chlordecone has been shown to interact with and activate nuclear receptors, which are proteins that regulate the transcription of genes. Specifically, chlordecone can activate the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). These receptors play a key role in sensing the presence of foreign chemicals and subsequently upregulating the expression of genes encoding for drug-metabolizing enzymes and transporters.

Upon activation by a ligand such as chlordecone, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, leading to an increase in their transcription. One of the primary target genes of PXR is cytochrome P450 3A4 (CYP3A4), a major enzyme in the liver and intestine responsible for the metabolism of a wide range of substances. Studies have demonstrated that chlordecone can induce the expression of CYP3A4 mRNA.

Interestingly, research comparing the effects of chlordecone and this compound in a human liver cell line (HepG2) showed that this compound was more potent in increasing the expression of PXR and CYP3A4 genes compared to the parent compound. This suggests that the metabolic conversion of chlordecone to this compound may enhance its ability to modulate the expression of these key metabolic genes.

The induction of CYP3A4 and other metabolic enzymes by chlordecone represents an adaptive response by the liver to the presence of a foreign compound. However, this can also lead to altered metabolism of other drugs and endogenous substances that are substrates for these enzymes.

Chemical Synthesis and Derivatization of Chlordecone Alcohol and Analogues for Research

Methodologies for Chlordecone (B1668712) Alcohol Synthesis

The primary route to synthesizing chlordecone alcohol involves the chemical reduction of the parent compound, chlordecone.

The conversion of the ketone functional group in chlordecone to a secondary alcohol is a standard reduction reaction. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. organic-chemistry.org The process involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of chlordecone. youtube.com This is typically followed by a protonation step, often from a protic solvent like ethanol (B145695) or water, to yield the final alcohol product. youtube.com This method is widely used in organic chemistry for the reduction of aldehydes and ketones due to its selectivity and mild reaction conditions. organic-chemistry.orgsci-hub.se

For metabolic and environmental tracking studies, isotopically labeled versions of this compound are invaluable. The synthesis of these analogues often employs modified reducing agents.

Deuterated Analogues : Deuterium-labeled this compound can be prepared by substituting sodium borohydride with sodium borodeuteride (NaBD₄). google.com In this case, a deuteride (B1239839) ion (D⁻) is delivered to the carbonyl carbon, resulting in a deuterium (B1214612) atom at the alcohol-bearing carbon. Another approach involves metal-catalyzed hydrogen isotope exchange, where a catalyst, such as an iridium complex, facilitates the exchange of hydrogen atoms with deuterium from a source like deuterium oxide (D₂O). princeton.edursc.org

Tritiated Analogues : The synthesis of tritiated compounds follows similar principles. Tritiated water or in situ generated lithium trimethoxyborotritide can be used to incorporate tritium, a radioactive isotope of hydrogen, into the molecule. nih.gov These highly sensitive tracers are particularly useful in studies requiring the detection of very low concentrations, such as in protein binding assays. nih.gov

Table 1: Summary of this compound Synthesis Methods

| Product | Precursor | Key Reagent(s) | Synthesis Type |

|---|---|---|---|

| This compound | Chlordecone | Sodium Borohydride (NaBH₄) | Reductive Synthesis |

| Deuterated this compound | Chlordecone | Sodium Borodeuteride (NaBD₄) | Labeled Analogue Synthesis |

| Tritiated this compound | Chlordecone | Tritiated Reagents (e.g., LiB(OCH₃)₃T) | Labeled Analogue Synthesis |

Synthesis of Dechlorinated and Other Structural Analogues

Creating analogues with modified structures, such as dechlorinated or sulfur-containing derivatives, provides insight into how structural changes affect the compound's properties.

Chlordecthiol, the sulfur analogue of this compound, has been synthesized to serve as a chemical standard for identifying novel microbial transformation products. nih.govresearchgate.net The synthesis is a two-step process: nih.gov

Sulfurization : The carbonyl group of chlordecone is converted into a thiocarbonyl (thione) intermediate. This is achieved by reacting chlordecone with a sulfurating agent, typically phosphorus decasulfide (P₄S₁₀). nih.gov

Reduction : The intermediate is then reduced to the corresponding thiol. This second step also utilizes sodium borohydride (NaBH₄), which reduces the thiocarbonyl group to a thiol group, yielding chlordecthiol. nih.gov

The synthesis of novel derivatives often involves using dechlorinated chlordecone products as starting materials. For instance, monohydrochlordecone, a known environmental degradation product, can be used to create further analogues. nih.gov The synthesis of 10-monohydrochlordecthiol has been successfully demonstrated by applying the same two-step sulfurization and reduction procedure to a 10-monohydrochlordecone precursor. nih.gov This approach highlights a modular strategy for creating a variety of dechlorinated and other structurally modified alcoholic or thiol derivatives for further investigation. Microbial degradation studies have also identified various monohydro-, dihydro-, and trihydrochlordecone derivatives, which can be chemically synthesized as reference compounds. plos.org

Advanced Analytical Methodologies for Chlordecone Alcohol Research

Liquid Chromatography-Mass Spectrometry Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of chlordecone (B1668712) alcohol, offering high sensitivity and specificity. This approach is often preferred over gas chromatography methods as it can mitigate the formation of artifacts like methanolic hemiketals during analysis. researchgate.netresearchgate.net

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) for Quantitative Analysis

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a powerful tool for the quantitative analysis of chlordecone alcohol. researchgate.netresearchgate.net This method demonstrates good linearity and recovery rates, making it suitable for accurate determination in various samples. For instance, a fast and sensitive HPLC-ESI-MS method has been reported for the determination of both kepone and this compound. researchgate.netresearchgate.net In this method, good linearity was achieved for this compound in the concentration range of 30 to 200 ng/mL, with a coefficient of determination (r²) of 0.996. researchgate.netresearchgate.netresearchgate.net The recovery for this compound using this technique is typically within the range of 70% to 90%. researchgate.netresearchgate.net Recent studies highlight that HPLC-MS/MS methods are now commonly used for chlordecone analysis due to their enhanced sensitivity compared to Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The ionization of this compound is most effective in the negative electrospray ionization (ESI) mode. researchgate.net

Multi-Reaction Monitoring (MRM) for Enhanced Sensitivity and Specificity

To further enhance the sensitivity and specificity of LC-MS analysis, Multi-Reaction Monitoring (MRM) is employed. researchgate.netresearchgate.netnih.gov This technique, a form of tandem mass spectrometry (MS/MS), involves selecting a specific precursor ion of the target analyte and then monitoring for specific product ions that are formed upon fragmentation. This two-stage mass filtering significantly reduces background noise and matrix interferences, leading to a better signal-to-noise ratio. nih.gov For this compound, the use of MRM in HPLC-ESI-MS/MS allows for its accurate determination even at low concentrations. researchgate.netresearchgate.net However, the fragmentation of this compound under ESI conditions can be challenging, which may affect the sensitivity of the analysis. cirad.fr For example, one study noted that the limit of quantification (LOQ) for this compound was higher than that for chlordecone in urine samples, which was attributed to the difficulty in fragmenting the this compound molecule. cirad.fr Despite these challenges, MRM remains a critical technique for the reliable quantification of this compound in complex biological and environmental samples. researchgate.netresearchgate.net

LC-MS/MS for Metabolite Identification and Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and structural elucidation of chlordecone metabolites, including this compound and its conjugates. nih.gov In human metabolism studies, LC-MS/MS has been instrumental in confirming the identity of this compound in bile samples. nih.gov These analyses revealed that this compound is predominantly present as a glucuronide conjugate, accounting for a significant portion of the total organochlorine compounds in bile after enzymatic treatment with β-glucuronidase. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography has been used to identify various transformation products of chlordecone, providing insights into its degradation pathways in the environment. acs.orgacs.orgresearchgate.net This includes the identification of dechlorinated and carboxylated products, demonstrating the capability of LC-MS/MS to unravel complex metabolic and environmental transformation processes. acs.orgacs.orgplos.org

Gas Chromatography-Mass Spectrometry for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for the identification and quantification of this compound. nih.govcirad.fr Historically, GC-based methods were the primary choice for analyzing organochlorine pesticides. researchgate.net The identity of this compound in biological samples, such as human bile, has been confirmed using gas-liquid chromatography-mass spectrometry. nih.gov For enhanced sensitivity and selectivity, GC is often coupled with tandem mass spectrometry (GC-MS/MS) operating in the MRM mode. cirad.fr This allows for the simultaneous monitoring of multiple organochlorine compounds, including this compound, with high precision. longdom.org The use of an electron ionization (EI) source is common in GC-MS analysis of these compounds. cirad.frcirad.fr While HPLC-MS/MS has surpassed GC-MS in terms of sensitivity for chlordecone analysis, GC-MS remains a valuable and robust method, particularly for confirmation of results and in laboratories where this instrumentation is more readily available. researchgate.net

Sample Preparation and Extraction for Diverse Environmental Matrices

Effective sample preparation is a critical step for the reliable analysis of this compound in diverse and often complex environmental matrices. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) and Liquid-Solid Extraction (LSE)

Liquid-Liquid Extraction (LLE) and Liquid-Solid Extraction (LSE) are conventional and widely used techniques for the extraction of chlordecone and its metabolites from environmental samples. researchgate.netresearchgate.net LLE is particularly common for aqueous samples like water, while LSE is applied to solid samples such as soil and sediment. researchgate.netresearchgate.netmdpi.com

In a typical LLE procedure for water samples, the sample is extracted multiple times with an immiscible organic solvent, such as dichloromethane. cirad.frgcms.czepa.gov The combined organic extracts are then concentrated before analysis. cirad.frgcms.cz For soil and other solid matrices, LSE is employed where the sample is mixed with a solvent to transfer the analyte from the solid phase to the liquid phase. researchgate.netresearchgate.netmdpi.com Common solvents used for the extraction of chlordecone and its metabolites include hexane (B92381) and acetone (B3395972) mixtures. researchgate.net

While effective, these methods can be time-consuming and require large volumes of potentially toxic organic solvents. cirad.frresearchgate.net Despite these drawbacks, LLE and LSE remain fundamental sample preparation techniques in many analytical protocols for this compound due to their robustness and established performance. researchgate.netresearchgate.netcirad.fr

Strategies for Analysis in High Organic Matter Soils

The analysis of chlordecone and its transformation products, such as this compound, in soils with high organic matter content presents significant analytical challenges. chlordecone-infos.frnih.gov The complexity of the soil matrix, which can be exacerbated by the addition of organic amendments like compost during remediation efforts, interferes with accurate quantification. chlordecone-infos.frnih.gov To overcome these challenges, robust analytical methods have been developed, primarily centered around efficient extraction followed by sensitive detection.

A validated method for analyzing chlordecone in various soil types, including Andosol, Nitisol, and Ferralsol, involves pressurized liquid extraction (PLE). chlordecone-infos.fr This is followed by analysis using gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS). chlordecone-infos.frnih.gov The high organic content of these soils results in a complex extract that can interfere with the analysis. chlordecone-infos.frnih.gov A critical strategy to counteract these "matrix effects" is the use of isotopically labeled internal standards. chlordecone-infos.frnih.gov The use of ¹³C-labeled chlordecone as an internal standard is particularly effective as it closely mimics the behavior of the target analyte during both extraction and analysis, thereby correcting for potential variations and signal suppression. chlordecone-infos.frnih.gov Additionally, a surrogate compound like trans-nonachlor (B44118) can be employed to monitor and correct for the efficiency of the extraction process itself. chlordecone-infos.frnih.gov

While these methods were initially developed for the parent compound, the principles are directly applicable to the analysis of this compound. For instance, methods developed for analyzing this compound (chlordecol) in water have utilized deuterated chlordecol as an internal standard for quantification by GC-MS/MS, a strategy that is equally vital for complex soil matrices. cirad.fr The limit of quantification for chlordecone in these challenging soils has been established at 0.03 mg/kg, with uncertainties of 30% for concentrations above 1 mg/kg and 40% for lower concentrations. chlordecone-infos.frnih.gov

Table 1: Validated Analytical Method Parameters for Chlordecone in High Organic Matter Soils

| Parameter | Description |

|---|---|

| Analytical Method | Pressurised Liquid Extraction (PLE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). chlordecone-infos.frnih.gov |

| Soil Types | Ferralsol, Andosol, Nitisol, with and without organic amendments (e.g., compost). chlordecone-infos.frnih.gov |

| Internal Standard | ¹³C-Chlordecone (to correct for matrix effects and analytical variability). chlordecone-infos.frnih.gov |

| Surrogate | Trans-nonachlor (to correct for extraction efficiency). chlordecone-infos.frnih.gov |

| Limit of Quantification (LOQ) | 0.03 mg/kg. chlordecone-infos.frnih.gov |

| Measurement Uncertainty (k=2) | 40% for concentrations ≤ 1 mg/kg; 30% for concentrations > 1 mg/kg. nih.gov |

Isotopic Analysis and Mass Balance Approaches in Degradation Studies

Understanding the degradation of chlordecone into metabolites like this compound requires sophisticated techniques that can track the transformation process and account for the fate of the initial compound. chlordecone-infos.frsci-hub.se Isotopic analysis and mass balance studies are two such powerful approaches.

Compound-Specific Isotope Analysis (CSIA) is a key technique for investigating the transformation of pollutants like chlordecone in complex environmental samples. chlordecone-infos.fr By measuring shifts in the stable isotope ratios of the remaining parent compound, CSIA can provide evidence of degradation and help differentiate between various transformation mechanisms. chlordecone-infos.fr Multielement CSIA (ME-CSIA), which examines both carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) isotopes, offers even more distinct insights into the degradation pathways. acs.org Studies on the abiotic transformation of chlordecone have shown significant enrichment of ¹³C and ³⁷Cl, with distinct dual isotope patterns (Λ values) for different reaction mechanisms, such as those involving zerovalent iron (ZVI) or vitamin B₁₂. acs.org this compound (chlordecol) has been detected as a transformation product in laboratory cultures, indicating that reductive dechlorination of the ketone group is one of the potential biotic degradation pathways. chlordecone-infos.fr

Table 2: Isotope Fractionation Values for Abiotic Chlordecone Degradation

| Reaction Condition | Carbon Fractionation (εC,bulk ‰) | Chlorine Fractionation (εCl,bulk ‰) | Dual Isotope Slope (Λ value) |

|---|---|---|---|

| Zerovalent Iron (ZVI) | -2.3 ± 0.2 | -2.6 ± 0.4 | 1.17 ± 0.28 |

| Vitamin B₁₂ & Sodium Sulfide (VSS) | -2.3 ± 0.2 | -1.3 ± 0.3 | 1.26 ± 0.50 |

| Alkaline Ascorbic Acid (AA) | -4.3 ± 0.4 | -2.3 ± 0.2 | 2.06 ± 0.30 |

| Microwave-activated Persulfate (MWPS) | -3.2 ± 0.3 | -1.3 ± 0.3 | 2.90 ± 0.50 |

Data sourced from a study on abiotic transformation reactions of chlordecone. acs.org

Mass balance studies, often conducted in laboratory microcosms, attempt to account for the total mass of a substance as it degrades over time. sci-hub.seacs.org In long-term anaerobic microcosm studies using contaminated soil, chlordecone was observed to transform into a series of progressively dechlorinated products. sci-hub.se However, achieving a complete mass balance is exceptionally difficult. sci-hub.seacs.org For example, in one study lasting over a decade, the sum of all measured transformation products plus the remaining chlordecone accounted for only 9% to 67% of the initially added amount, depending on the specific microcosm. sci-hub.se This discrepancy highlights challenges such as the formation of unquantified metabolites, strong binding of compounds to the soil matrix, and potential inefficiencies in extraction methods for some degradation products. sci-hub.seacs.org The recovery of one fully dechlorinated product, 1H-indene-3-carboxylic acid, was particularly low (12 ± 3% in samples with soil), further complicating the mass balance calculation. acs.org These studies underscore that while degradation, including the formation of this compound, occurs, a significant portion of the original compound's mass may remain unaccounted for in the solid phase or as unidentifiable products. sci-hub.seacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-monohydrochlordecone |

| 13C-chlordecone |

| 1H-indene-3-carboxylic acid |

| 8-monohydrochlordecone |

| Chlordecol |

| Chlordecol-deuterated |

| Chlordecone |

| This compound |

| Trans-nonachlor |

Ecotoxicological Research on Chlordecone Alcohol and Its Environmental Significance

Comparative Ecotoxicity of Chlordecone (B1668712) Alcohol and its Precursors/Congeners

Research into the ecotoxicity of chlordecone alcohol often involves a comparative approach with its parent compound, chlordecone, and other related degradation products. These studies are essential for understanding the potential changes in toxicity as chlordecone transforms in the environment and within organisms.

Limited comparative toxicity tests have been conducted with the few chlordecone congeners available as pure compounds. These studies have suggested that the toxicity of this compound is greater than or equal to that of chlordecone itself. The toxicity appears to decrease with a decreasing degree of chlorination in other congeners. In one such comparison, the observed order of toxicity was: this compound ≥ chlordecone > 8-monohydrochlordecone >>> 3,7-dihydrochlordecone. epa.gov

In vitro studies using human liver cells (HepG2) have shown that chlordecone and its metabolite, often referred to as chlordecol, can result in a similar pattern of decreased cell viability. semanticscholar.org However, the study also indicated that this compound could increase the expression of certain genes involved in metabolism (PXR, CYP3A4, and PPARα) more than chlordecone, suggesting a different mode of interaction at the cellular level. semanticscholar.org

The neurotoxicity of organochlorine insecticides like chlordecone is often attributed to their ability to interfere with the electrophysiological and enzymatic properties of nerve cell membranes. pops.int This interference can alter the flow of ions, such as sodium and chloride, across the membrane. pops.int A key biochemical mechanism of action for chlordecone is the inhibition of adenosine (B11128) triphosphatases (ATPases), enzymes crucial for cellular energy and ion transport. pops.int This includes the inhibition of Na+/K+-ATPase and Ca2+-ATPase, which can disrupt nerve function and cellular calcium balance. pops.int

Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Ecosystems

The bioaccumulation of chlordecone in aquatic and terrestrial food webs is well-documented, with the parent compound known to be highly persistent and to biomagnify. pops.intresearchgate.netplos.org The biotransformation of chlordecone to this compound in certain species necessitates an understanding of the metabolite's own potential for bioaccumulation and trophic transfer.

Chlordecone can be metabolized to this compound in some species, including humans, gerbils, and pigs, but not in others like rats, guinea pigs, and hamsters. cdc.gov This species-specific metabolism is a critical factor in the distribution and potential for bioaccumulation of this compound.

A study conducted in the banana agroecosystems of Martinique investigated the presence of both chlordecone and its main transformation product, chlordecol (this compound), in the soil food web. The research quantified the presence of both compounds in all soil organisms collected from contaminated fields, providing direct evidence of this compound's entry into the terrestrial food web. cirad.fr

Table 1: Detection of Chlordecone (CLD) and this compound (CLDOH) in Soil Invertebrates from Contaminated Fields in Martinique Data adapted from a 2024 study on the fate of chlordecone in soil food webs. cirad.fr

| Trophic Group | Species | CLD Detected | CLDOH Detected |

|---|---|---|---|

| Detritivore | Eudrilus eugeniae (Earthworm) | Yes | Yes |

| Detritivore | Trigoniulus corallinus (Diplopod) | Yes | Yes |

| Detritivore | Isopoda sp. (Woodlouse) | Yes | Yes |

| Geophagous | Pontoscolex corethrurus (Earthworm) | Yes | Yes |

| Predator | Scolopendra sp. (Centipede) | Yes | Yes |

| Predator | Araneae (Spider) | Yes | Yes |

| Predator | Gryllidae (Cricket) | Yes | Yes |

While chlordecone is known to bioamplify in food webs, with concentrations increasing at higher trophic levels, specific data on the bioamplification dynamics of this compound are limited. plos.orgwho.int The study in Martinique's soil food web did find a significant relationship between the trophic level (indicated by δ15N values) and the concentration of the parent compound, chlordecone, providing in situ evidence for its bioamplification. cirad.fr Although this compound was also detected across the trophic network, the study did not provide a separate analysis of its bioamplification potential. cirad.fr

The transfer of chlordecone in marine ecosystems is understood to occur through two main pathways: bioconcentration from the surrounding water and bioamplification through the consumption of contaminated food. researchgate.netwho.int Research has shown that in areas farther from the pollution source, trophic interactions (bioamplification) become the dominant pathway for chlordecone contamination. who.int The extent to which this compound follows these same dynamics remains an area requiring further investigation.

Chlordecone is known to be sequestered in the liver of exposed organisms. mhlw.go.jpcdc.govwho.int The metabolism to this compound also primarily occurs in the liver, catalyzed by a cytosolic enzyme. semanticscholar.orgcdc.gov Once formed, this compound and its glucuronide conjugates are excreted in the bile and eliminated through the feces. cdc.gov

Studies in pigs have shown that while this compound and its conjugates are found in bile, they are absent in plasma and liver, suggesting efficient formation and excretion from the liver into the bile. cdc.gov However, research in rats and gerbils has indicated that some administered this compound can be converted back to chlordecone, possibly in extrahepatic tissues, which could contribute to its persistence within the organism. nih.gov The elimination of chlordecone from the body is generally slow, with a half-life of several months, and it disappears more slowly from the liver than from other tissues. pops.intpops.int The kinetics of this compound itself are complex and tied to the metabolic capabilities of the specific species.

Ecosystem-Level Impacts of this compound Persistence

The persistence of chlordecone in the environment presents a significant and long-term hazard to ecosystems. who.intwho.int It leads to chronic contamination of soil, water, and biota, affecting organisms from primary producers to top predators. who.intacademie-sciences.frnih.gov Low concentrations of the parent compound can reduce algal growth and invertebrate populations, which in turn affects the productivity of higher trophic levels. who.intinchem.org

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Chlordecone | CLD, Kepone |

| This compound | CLDOH, Chlordecol |

| 8-monohydrochlordecone | - |

| 3,7-dihydrochlordecone | - |

| Sodium | Na+ |

| Chloride | Cl- |

| Antimony pentachloride | - |

| Sulfur trioxide | - |

Environmental Remediation and Bioremediation Strategies for Chlordecone and Its Alcohol Metabolite

Enzymatic Bioremediation Approaches

A key enzymatic pathway in the bioremediation of chlordecone (B1668712) involves its reduction to chlordecone alcohol, a reaction catalyzed by chlordecone reductase. This enzyme is significant as it represents a primary metabolic route for chlordecone in various organisms, including humans. hmdb.ca The biotransformation of the ketone group in chlordecone to a secondary alcohol in this compound is a critical detoxification step. While this compound is still a persistent and toxic compound, this conversion can alter its biological activity and susceptibility to further degradation.

Research into chlordecone reductase activity aims to harness this natural detoxification pathway for environmental cleanup. The focus is on identifying and characterizing these enzymes from various microbial sources to potentially use them in engineered bioremediation systems. The goal is to facilitate the initial, often rate-limiting, step in the complete degradation of chlordecone.

Integration of Physicochemical and Biological Remediation

Integrating physicochemical methods with biological remediation can offer a more robust approach to chlordecone cleanup. One such promising method is the use of zero-valent iron (ZVI) for in situ chemical reduction (ISCR). ZVI is a strong reducing agent that can chemically degrade a wide range of contaminants, including chlorinated pesticides like chlordecone.

The process involves injecting ZVI particles into the contaminated soil or groundwater. The ZVI then donates electrons, leading to the reductive dechlorination of chlordecone. This chemical reduction can break down the parent compound into less chlorinated and often less toxic byproducts. These byproducts may then be more amenable to subsequent biological degradation by native or introduced microorganisms. This combined approach, where chemical reduction is followed by bioremediation, can lead to a more complete and efficient cleanup of chlordecone and its metabolites. The management of byproducts from the ZVI treatment is crucial, and bioremediation offers a sustainable way to address these secondary contaminants.

Thermodynamic Considerations for Remediation Strategies

The inherent persistence of chlordecone in the environment is not due to thermodynamic stability but rather to kinetic barriers that hinder its degradation. researchgate.net Thermodynamic calculations have been crucial in evaluating the feasibility of various remediation strategies by determining the spontaneity of potential degradation reactions.

Research based on Gibbs free energy calculations has shown that there are no thermodynamic reasons precluding the bacterial degradation of chlordecone. plos.orgnih.gov Studies have demonstrated that the reductive transformation of chlordecone to less chlorinated products is an exergonic process, meaning it can release energy and occur spontaneously under favorable conditions. chlordecone-infos.fr This finding is significant as it supports the hypothesis that microorganisms capable of catalyzing these reactions could exist and be harnessed for bioremediation. ird.fracs.org

Quantum chemical calculations have been employed to estimate the standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°) for chlordecone and its various dechlorinated byproducts. acs.orgacs.orgchlordecone-infos.fr These calculations provide a fundamental understanding of the energy changes associated with breaking down the molecule.

The standard Gibbs free energies of formation (ΔfG°aq) in an aqueous solution for chlordecone and its dechlorinated versions show a distinct trend. ΔfG°aq decreases with an increasing number of chlorine atoms on the molecule. acs.orgresearchgate.net For instance, the calculated ΔfG°aq for chlordecone is -92.0 kJ/mol, while the value for its fully dechlorinated counterpart, decahydrochlordecone, is 171.9 kJ/mol. acs.org This trend is influenced by the bond enthalpies of C-H (414 kJ/mol) versus C-Cl (324 kJ/mol); the replacement of stronger C-H bonds with weaker C-Cl bonds leads to lower enthalpy and Gibbs free energy of formation for the more chlorinated compounds. acs.org

Table 1: Calculated Thermodynamic Data for Chlordecone and a Dechlorination Product

| Compound | Formula | ΔfG°aq (kJ/mol) | ΔfH°aq (kJ/mol) |

|---|---|---|---|

| Chlordecone | C₁₀Cl₁₀O | -92.0 | -295.1 |

| Decahydrochlordecone | C₁₀H₁₀O | 171.9 | 1.8 |

Data sourced from Dolfing et al. (2012). Note: This table presents a selection of available data for illustrative purposes.

The redox potentials (E°') calculated for chlordecone dechlorination reactions fall within a range of +336 to +413 mV. researchgate.netacs.orgchlordecone-infos.fr This range is comparable to that of other organochlorine compounds that are known to be biodegraded through reductive dechlorination. researchgate.netacs.orgchlordecone-infos.fr This similarity strongly suggests that organohalide-respiring bacteria could theoretically utilize chlordecone as a terminal electron acceptor in their metabolic processes. researchgate.netacs.orgchlordecone-infos.fr The transformation of chlordecone is, therefore, not thermodynamically limited but rather kinetically constrained. researchgate.net

While reductive dechlorination is a primary focus, the reduction of chlordecone's ketone group to form this compound is another key transformation, particularly in metabolic processes. researchgate.net Thermodynamic data for this specific reaction have also been calculated. researchgate.net Furthermore, under certain microbial conditions, the formation of chlordecthiol, the sulfur analog of this compound, has been observed, indicating alternative biotransformation pathways are thermodynamically possible. nih.govfrontiersin.org

Beyond chemical and biological transformations, thermodynamic principles also govern physical remediation methods like adsorption. For the complexation of chlordecone with cyclodextrin, a method to remove it from water, thermodynamic analysis revealed a negative enthalpy change (ΔH° = -5.5 kcal/mol) and a near-zero entropy change (ΔS° = 1.5 cal/mol·deg). researchgate.net This indicates that the binding is an exothermic process and that forces other than the hydrophobic effect, such as van der Waals forces, play a significant role in the complexation. researchgate.net The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for such adsorption processes can be determined experimentally using the Van't Hoff equation, which relates these parameters to the equilibrium constant of adsorption at different temperatures. theses.frnbcsarl.com

Q & A

Q. What are the primary metabolic pathways of chlordecone in humans, and how do species-specific differences impact experimental model selection?

Chlordecone is metabolized to chlordecone alcohol via cytosolic aldo-keto reductases (e.g., chlordecone reductase, CDR) in humans, gerbils, and rabbits, but not in rats or mice . This conversion involves NADPH-dependent reduction of the keto group, with this compound predominantly excreted as glucuronide conjugates in bile (>90% conjugated) . Researchers must select species with functional CDR (e.g., gerbils) to study human-relevant metabolism, as rodent models (rats/mice) lack this enzyme and thus fail to replicate detoxification pathways .

Q. How can analytical methods distinguish this compound metabolites from experimental artifacts?

this compound formation can be confounded by non-enzymatic reduction during sample processing. To mitigate this, use enzymatic pretreatment (e.g., β-glucuronidase) to hydrolyze conjugates and quantify free vs. conjugated metabolites . Additionally, control experiments with heat-inactivated enzymes or sterile conditions can rule out microbial interference in in vitro systems .

Q. What are the key considerations for designing toxicokinetic studies on this compound?

Studies should account for tissue-specific distribution (e.g., liver-to-blood ratio of 15:1 in humans) and prolonged half-lives (e.g., 12–22 days in pigs) . Measure both free and conjugated metabolites in bile/plasma, as glucuronidation significantly alters excretion kinetics. Use physiologically based pharmacokinetic (PBPK) models incorporating hepatic sequestration and enterohepatic recirculation to predict long-term bioaccumulation .

Advanced Research Questions

Q. How do thermodynamic properties influence microbial degradation pathways of chlordecone, and what experimental approaches optimize energy recovery analyses?

Reductive dechlorination of chlordecone (ΔG°' = -1056.9 kJ/mol) is thermodynamically favored over alcohol formation (ΔG°' = -70.1 kJ/mol) under electron donor-limiting conditions . To study microbial consortia, employ dual-isotope tracing (e.g., C-labeled chlordecone + H) to quantify competing pathways. Metagenomic profiling of communities enriched with vitamin B cofactors or H donors can identify taxa capable of simultaneous dechlorination and alcohol formation .

Q. What methodological adjustments are required to address pharmacokinetic variability in this compound studies involving liver fibrosis?

Liver fibrosis alters this compound clearance by reducing metabolic capacity and increasing systemic exposure. In longitudinal studies, incorporate biomarkers of fibrosis (e.g., ELF test, FibroScan) and adjust pharmacokinetic models for hepatic blood flow and enzyme activity. Use non-invasive imaging (MRI-PDFF) to correlate this compound accumulation with steatosis/fibrosis progression .

Q. How can researchers resolve contradictions in ecotoxicological data on this compound’s endocrine effects in invertebrates?

Studies on Macrobrachium rosenbergii show this compound disrupts vitellogenin (VTG) and 20-hydroxyecdysone (20-HE) signaling, but confounding factors (e.g., co-exposure to other pollutants) complicate interpretation . To isolate effects, conduct controlled lab exposures with LC-MS/MS quantification of tissue-specific this compound levels. Pair RNA-seq of VTG receptors with CRISPR-Cas9 knockdown to validate causal links to reproductive impairment .

Q. What strategies improve the reliability of in vitro enzyme kinetic assays for chlordecone reductase (CDR)?

CDR activity is sensitive to cytosolic cofactors (NADPH, glutathione). Optimize assays by pre-incubating liver cytosol with 1 mM NADPH and 5 mM MgCl to stabilize enzyme-substrate binding . Use recombinant human CDR expressed in E. coli for structure-function studies, and apply Michaelis-Menten kinetics with chlordecone concentrations ≤10 μM to avoid substrate inhibition .

Methodological Notes

- Species Selection : Prioritize gerbils or human hepatocyte models over rodents for metabolism studies .

- Analytical Controls : Include β-glucuronidase-treated samples to differentiate conjugated vs. free metabolites .

- Thermodynamic Modeling : Use computational tools like DFT to predict degradation pathways before lab validation .

- Epidemiological Adjustments : Stratify cohorts by liver function biomarkers to control for fibrosis-related pharmacokinetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.